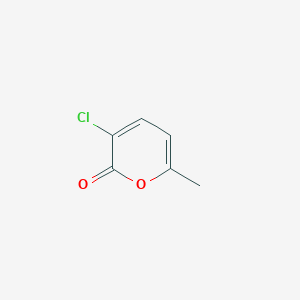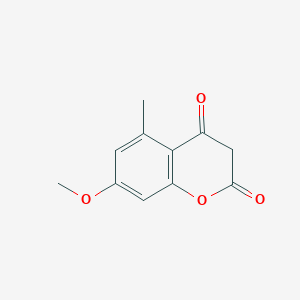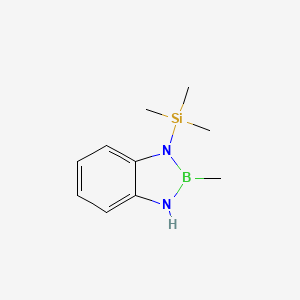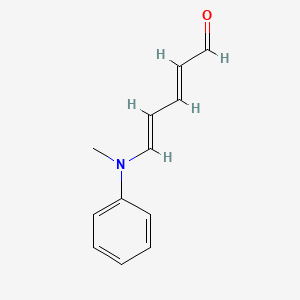![molecular formula C10H19O5P B14587786 Ethyl 2-[(diethoxyphosphoryl)methyl]prop-2-enoate CAS No. 61203-64-3](/img/structure/B14587786.png)
Ethyl 2-[(diethoxyphosphoryl)methyl]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(diethoxyphosphoryl)methyl]prop-2-enoate is an organic compound with the molecular formula C9H17O5P. It is also known by its IUPAC name, ethyl 2-(diethoxyphosphoryl)acrylate. This compound is characterized by the presence of a phosphoryl group attached to an acrylate moiety, making it a versatile intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-[(diethoxyphosphoryl)methyl]prop-2-enoate can be synthesized through various methods. One common synthetic route involves the reaction of diethyl phosphite with ethyl acrylate in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[(diethoxyphosphoryl)methyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(diethoxyphosphoryl)methyl]prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various organophosphorus compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for phosphoryl transfer reactions.
Wirkmechanismus
The mechanism of action of ethyl 2-[(diethoxyphosphoryl)methyl]prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the compound can participate in phosphoryl transfer reactions, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl phosphite: A precursor in the synthesis of ethyl 2-[(diethoxyphosphoryl)methyl]prop-2-enoate.
Ethyl acrylate: Another precursor used in the synthesis.
Phosphonic acids: Products of oxidation reactions involving the compound.
Uniqueness
This compound is unique due to its dual functionality, combining the reactivity of an acrylate with the versatility of a phosphoryl group. This makes it a valuable intermediate in the synthesis of a wide range of organophosphorus compounds .
Eigenschaften
CAS-Nummer |
61203-64-3 |
|---|---|
Molekularformel |
C10H19O5P |
Molekulargewicht |
250.23 g/mol |
IUPAC-Name |
ethyl 2-(diethoxyphosphorylmethyl)prop-2-enoate |
InChI |
InChI=1S/C10H19O5P/c1-5-13-10(11)9(4)8-16(12,14-6-2)15-7-3/h4-8H2,1-3H3 |
InChI-Schlüssel |
GLBBUOCEYVTYOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C)CP(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-Nitrophenyl)-5H-cyclopenta[c]pyridine-5,7(6H)-dione](/img/structure/B14587707.png)

![N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine](/img/structure/B14587734.png)
![6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14587740.png)
![3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne](/img/structure/B14587743.png)
![1-[4-(Benzyloxy)phenyl]-2-phenylprop-2-en-1-one](/img/structure/B14587745.png)
![N-[2-(4-Propanoylphenyl)ethyl]benzamide](/img/structure/B14587757.png)


![5-Acetyl-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B14587775.png)
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 6,7-dimethyl-](/img/structure/B14587776.png)



